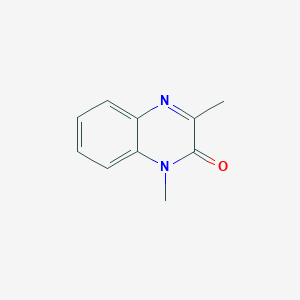
1,3-dimethylquinoxalin-2(1H)-one
描述
1,3-Dimethylquinoxalin-2(1H)-one is a chemical compound that has been the subject of recent research due to its potential applications in the medicinal, pharmaceutical, and agriculture industry . It has been particularly noted for its robustness and versatility .
Synthesis Analysis
The synthesis of 1,3-dimethylquinoxalin-2(1H)-one has been achieved through various sustainable protocols. These include the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones . A notable method involves a visible-light-promoted direct C3 alkylation using readily accessible unactivated alkyl iodides as alkylation reagents .Molecular Structure Analysis
The molecular structure of 1,3-dimethylquinoxalin-2(1H)-one is complex and allows for a variety of functionalizations. This includes C–C, C–O/C–S, and C–N/C–P bond formation using metal-free, visible light, and electrochemically catalyzed strategies .Chemical Reactions Analysis
1,3-Dimethylquinoxalin-2(1H)-one has been involved in a variety of chemical reactions. These include transition metal-free C-3 functionalization and visible-light-promoted direct C3 alkylation . These reactions have been used to create a broad range of valuable 3-alkylated quinoxalin-2(1H)-ones .科学研究应用
Chemical Interactions and Structural Analysis
1,3-Dimethylquinoxalin-2(1H)-one and related compounds have been studied for their chemical interactions and structural properties. For instance, 2,3-Dimethylquinoxaline forms a hydrogen-bonded complex with dimethylglyoxime, showing significant changes in solid-state chemical shifts, particularly in 15N shifts (Radhakrishnan et al., 2007). Additionally, the structures of novel copper(I) halide polymers with 2,3-dimethylquinoxaline have been determined, revealing insights into the reactivity of copper(II) bromide with organoamines (Willett, Jeitler, & Twamley, 2001).
Antifungal Activity
The antifungal activity of 2,3-Dimethylquinoxaline has been explored in vitro against a range of pathogenic fungi and in vivo against oral candidiasis in a mouse model, demonstrating its potential as an antifungal agent (Alfadil et al., 2021).
Antibacterial Properties
Some derivatives of 3-hydrazinoquinoxalin-2(1H)-one, related to 1,3-dimethylquinoxalin-2(1H)-one, have shown significant antibacterial activity. Specifically, certain derivatives have exhibited comparative effects with streptomycin and notable minimum inhibitory concentration (MIC) values (Ajani et al., 2009).
Synthetic Methods and Chemical Reactions
Innovative synthetic methods for quinoxalin-2(1H)-ones have been developed, including direct C-H arylation and decarboxylative alkylation processes. These methods offer efficient pathways for the synthesis of various quinoxalin-2(1H)-one derivatives under mild conditions, showcasing the versatility and potential for further chemical exploration (Yin & Zhang, 2017); (Xie et al., 2019).
Photochemical and Electronic Properties
The photochemical and electronic properties of quinoxaline derivatives have been studied, particularly in the context of charge-transfer photosensitizers. These studies have explored the synthesis of donor-acceptor compounds based on 3-methylquinoxaline-2(1H)one, highlighting their potential applications in photophysical processes and electronic devices (Caicedo et al., 2017).
未来方向
The future of 1,3-dimethylquinoxalin-2(1H)-one looks promising, with its potential applications in the medicinal, pharmaceutical, and agriculture industry . The development of sustainable protocols for its synthesis, including transition metal-free C-3 functionalization and visible-light-promoted direct C3 alkylation , suggests that it will continue to be a subject of research in the future.
属性
IUPAC Name |
1,3-dimethylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-10(13)12(2)9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGDSEWMSMJHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325898 | |
| Record name | 1,3-dimethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethylquinoxalin-2(1H)-one | |
CAS RN |
3149-25-5 | |
| Record name | 3149-25-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dimethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

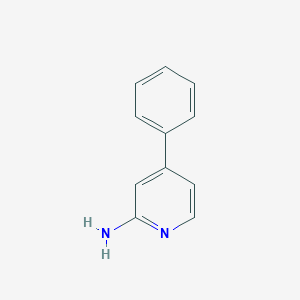
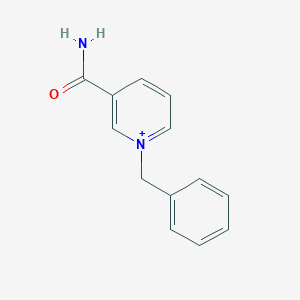
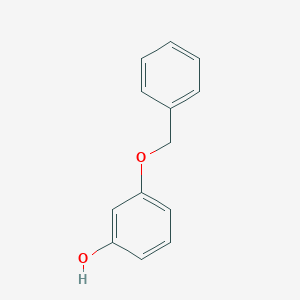

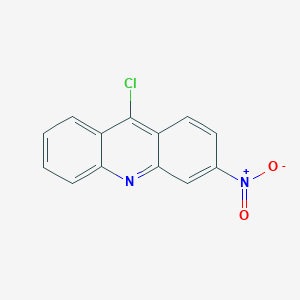
![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)
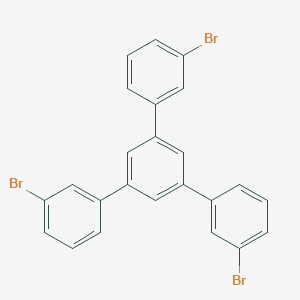
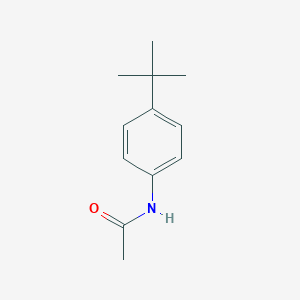
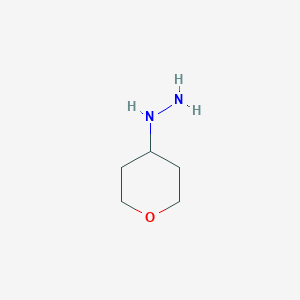
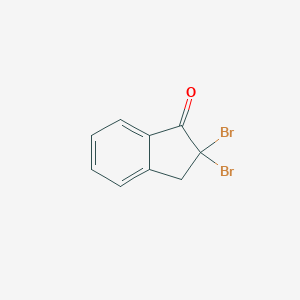
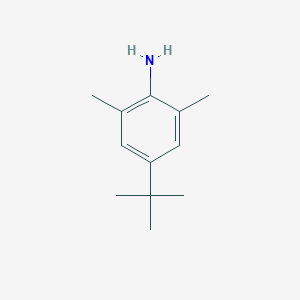
![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)
